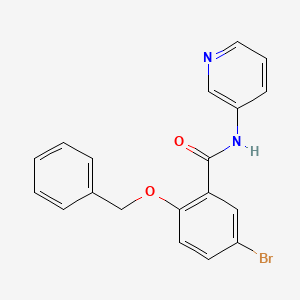
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide
概要
説明
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a phenylmethyl group, and a pyridinylbenzamide structure, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The use of boron reagents and palladium catalysts is common in these processes .
化学反応の分析
Types of Reactions
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Bromo-2-(dimethoxymethyl)pyridine: Another brominated pyridine derivative with similar structural features.
2-Bromo-5-methoxybenzoic acid: A brominated benzoic acid derivative used in various chemical syntheses.
Uniqueness
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
特性
分子式 |
C19H15BrN2O2 |
|---|---|
分子量 |
383.2 g/mol |
IUPAC名 |
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H15BrN2O2/c20-15-8-9-18(24-13-14-5-2-1-3-6-14)17(11-15)19(23)22-16-7-4-10-21-12-16/h1-12H,13H2,(H,22,23) |
InChIキー |
RWPNRVUWWFFJHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














